2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Description

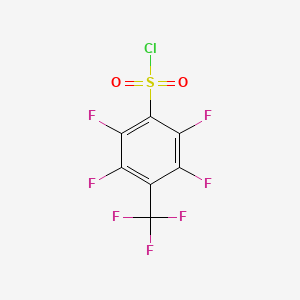

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a highly fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with four fluorine atoms, a trifluoromethyl group (–CF₃), and a sulfonyl chloride (–SO₂Cl) functional group. This compound is notable for its electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. These features enhance its reactivity in nucleophilic substitution and sulfonylation reactions, making it valuable in pharmaceutical, agrochemical, and materials science applications .

Properties

Molecular Formula |

C7ClF7O2S |

|---|---|

Molecular Weight |

316.58 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12 |

InChI Key |

BJHMVNSSZQQRLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene

The synthesis begins with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, which is subjected to chlorosulfonation using chlorosulfonic acid (HSO₃Cl). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine and trifluoromethyl groups direct the sulfonation to the remaining para position relative to existing substituents.

Reaction Conditions:

- Temperature: 80–120°C

- Duration: 4–12 hours

- Solvent: Excess chlorosulfonic acid (acts as both reagent and solvent)

Challenges:

- Regioselectivity: Competing sulfonation at alternate positions may occur if steric or electronic effects deviate.

- Side Reactions: Over-sulfonation or decomposition due to prolonged exposure to HSO₃Cl.

Yield Optimization:

- Lower temperatures (80–90°C) favor mono-sulfonation, while higher temperatures (110–120°C) accelerate side reactions.

- Quenching with ice water followed by extraction with dichloromethane isolates the product.

Sequential Fluorination and Sulfonation

An alternative approach involves constructing the fluorinated aromatic framework through sequential halogen exchange and sulfonation steps.

Synthesis of 4-(Trichloromethyl)-2,3,5,6-tetrafluorobenzene

Starting from 2,3,5,6-tetrafluorotoluene, radical chlorination introduces a trichloromethyl group at position 4. This step employs sulfuryl chloride (SO₂Cl₂) under UV light or radical initiators like azobisisobutyronitrile (AIBN).

Reaction Mechanism:

$$ \text{C}6\text{HF}4\text{CH}3 + 3\ \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{C}6\text{F}4\text{CCl}3 + 3\ \text{HCl} + 3\ \text{SO}_2 $$

Key Parameters:

Fluorination to Trifluoromethyl Group

The trichloromethyl intermediate undergoes fluorination using hydrogen fluoride (HF) in the presence of a halogen transfer catalyst (e.g., SbCl₃ or FeCl₃):

$$ \text{C}6\text{F}4\text{CCl}3 + 3\ \text{HF} \xrightarrow{\text{SbCl}3} \text{C}6\text{F}4\text{CF}_3 + 3\ \text{HCl} $$

Optimization Insights:

Chlorosulfonation

The fluorinated intermediate is then subjected to chlorosulfonation as described in Section 1.1.

Comparative Data:

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Trichloromethylation | 65–75 | 85–90 | SO₂Cl₂, UV, 70°C |

| Fluorination | 80–85 | 90–95 | HF, SbCl₃, 100°C |

| Chlorosulfonation | 70–75 | 95–98 | HSO₃Cl, 90°C, 6 hours |

Direct Sulfonation of Polyfluorinated Aromatics

Recent advances leverage directed metalation strategies to introduce sulfonyl chloride groups into polyfluorinated aromatics.

Directed Ortho-Metalation (DoM)

Using organolithium reagents, a sulfonyl chloride group is introduced at a specific position on a pre-fluorinated benzene ring. For example, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes deprotonation with LDA (lithium diisopropylamide), followed by quenching with sulfur dioxide and chlorine gas:

$$ \text{C}6\text{F}4\text{CF}3 + \text{LDA} \rightarrow \text{C}6\text{F}4\text{CF}3\text{Li} $$

$$ \text{C}6\text{F}4\text{CF}3\text{Li} + \text{SO}2 \rightarrow \text{C}6\text{F}4\text{CF}3\text{SO}2\text{Li} $$

$$ \text{C}6\text{F}4\text{CF}3\text{SO}2\text{Li} + \text{Cl}2 \rightarrow \text{C}6\text{F}4\text{CF}3\text{SO}_2\text{Cl} + \text{LiCl} $$

Advantages:

Limitations:

- Requires anhydrous conditions and cryogenic temperatures (-78°C).

- Scalability challenges due to pyrophoric reagents.

Emerging Methodologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using transition-metal catalysts (e.g., Ru(bpy)₃²⁺) enables milder conditions for introducing fluorine atoms. Preliminary studies report 60–70% yields for analogous compounds.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and mixing during chlorosulfonation, reducing reaction times by 50% and improving yields to 80–85%.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as acetonitrile.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is employed in the modification of biomolecules for analytical purposes.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves the following:

Molecular Targets: The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules.

Pathways Involved: The compound can participate in various chemical pathways, including substitution and addition reactions, depending on the nature of the target molecule.

Comparison with Similar Compounds

The compound is compared below with structurally related fluorinated aromatic derivatives, focusing on functional groups, substitution patterns, and reactivity.

Functional Group Variations

Key Insights :

- Reactivity Hierarchy : Sulfonyl chlorides (–SO₂Cl) are more electrophilic than sulfenyl chlorides (–SCl) or benzoyl chlorides (–COCl), enabling broader applications in forming sulfonamides or sulfonate esters .

- Substituent Effects : The trifluoromethyl group enhances electron withdrawal, stabilizing negative charge in transition states during substitutions. Bromo substituents (e.g., in 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride) enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Substituent Variations

Key Insights :

- Electron Effects : Electron-withdrawing groups (–CF₃, –F) increase the sulfonyl chloride’s electrophilicity, while electron-donating groups (–OCH₃, –OH) reduce it .

- Solubility : Ionic derivatives (e.g., sodium sulfonate) exhibit high water solubility, contrasting with the hydrophobic parent sulfonyl chloride .

Biological Activity

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 40586-68-3) is a fluorinated aromatic sulfonyl chloride compound. Its unique structure, characterized by multiple fluorine substituents, suggests potential biological activity in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and anticancer effects.

- Molecular Formula : CClFOS

- Molecular Weight : 316.58 g/mol

- Structural Characteristics : The presence of trifluoromethyl and sulfonyl groups enhances its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound showed MIC values ranging from 4.88 µg/mL against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans .

Enzyme Inhibition

The sulfonyl group in this compound is known for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this sulfonyl chloride have shown strong inhibitory activity against AChE, which is crucial for treating neurological disorders.

- Urease Inhibition : Research indicates that derivatives of this compound can act as potent urease inhibitors. For example, several synthesized compounds exhibited IC values significantly lower than standard urease inhibitors .

Anticancer Activity

The anticancer potential of fluorinated benzenesulfonyl chlorides has been explored in various studies:

- Cell Line Studies : Compounds related to this compound demonstrated IC values against human cancer cell lines such as A549 and HCT116. Notably, some compounds showed better activity than Doxorubicin, a common chemotherapeutic agent .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit critical proteins involved in cancer progression by down-regulating genes such as TP53 and EGFR .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antibacterial | MIC of 4.88 µg/mL against E. coli |

| Study 2 | Enzyme Inhibition | Strong AChE inhibition with IC values < 10 µM |

| Study 3 | Anticancer | IC values of 22.4 µM against PACA2 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.